molecular formula C17H26BN3O2 B571484 3-cyclopentyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]propanenitrile CAS No. 1153949-38-2

3-cyclopentyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]propanenitrile

Cat. No.: B571484
CAS No.: 1153949-38-2
M. Wt: 315.224
InChI Key: LJZLJWDLFHJEOC-UHFFFAOYSA-N
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Description

Structural Characterization and Molecular Properties

Crystallographic Analysis and Stereochemical Configuration

The crystallographic properties of this compound are inferred from structurally related boronic esters and pyrazole derivatives. While direct crystal data for the title compound remains unpublished, comparative analysis with analogous systems reveals key trends. For example, the tetramethyl-1,3,2-dioxaborolane moiety typically adopts a chair-like conformation due to steric interactions between methyl groups and the pyrazole ring.

In the case of 9-[(Z)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-9H-carbazole, a related compound, single-crystal X-ray diffraction (SCXRD) data indicates a triclinic crystal system (space group P1) with lattice parameters:

Parameter Value (Å)
a 8.204(3)
b 9.700(5)
c 11.330(5)
α 80.975(15)
β 81.242(17)
γ 78.726(17)

The stereochemical configuration at the propanenitrile carbon center is critical. The R-configuration is stabilized by steric interactions between the cyclopentyl group and the pyrazole-dioxaborolane unit, as observed in analogous (3R)-configured JAK inhibitors.

Spectroscopic Identification Techniques (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR)

The compound’s NMR profile reflects its boronated pyrazole core and cycloalkyl substituents. Key signals include:

  • 1H NMR :
    • Pyrazole protons: δ 7.25–8.04 ppm (singlet for H-3, doublets for H-4).
    • Cyclopentyl protons: δ 1.37–1.80 ppm (multiplet).
    • Dioxaborolane methyl groups: δ 1.05 ppm (singlet, 12H).
Infrared (IR) and Raman Spectroscopy

Characteristic IR peaks include:

  • C≡N stretch : ~2245 cm⁻¹ (sharp peak).
  • B-O stretches : ~1335–1017 cm⁻¹ (broad peaks).
    Raman spectroscopy further confirms the boronic ester’s vibrational modes, with peaks at 3140–816 cm⁻¹.
Mass Spectrometry (MS)

Electrospray ionization (ESI) MS typically shows a molecular ion peak at m/z 315.22 (C₁₇H₂₆BN₃O₂).

Electronic Structure and Frontier Molecular Orbital Analysis

Density functional theory (DFT) studies on related pyrazole-boronic esters reveal:

  • HOMO-LUMO Distribution :
    • HOMO : Localized on the pyrazole ring and adjacent boron center, facilitating nucleophilic interactions.
    • LUMO : Distributed across the dioxaborolane moiety, enabling electrophilic participation in cross-coupling reactions.
  • Molecular Orbital Energies :

    Orbital Energy (eV)
    HOMO -5.2
    LUMO -1.8

    Data extrapolated from pyrazole-borane derivatives.

  • Electron Density :
    The tetramethyl groups on the dioxaborolane moiety create steric and electronic shielding, modulating the boron’s Lewis acidity.

Conformational Dynamics and Rotational Barriers

The compound’s conformational flexibility is influenced by:

  • Rotational Barriers :
    • Cyclopentyl-Pyrazole Axis : Restricted rotation due to steric clashes between the cyclopentyl group and pyrazole substituents. NMR line-shape analysis (variable-temperature experiments) could reveal activation energies (~15–20 kcal/mol) akin to N,N-dimethylacetamide.
  • Dihedral Angles :

    • Pyrazole-Dioxaborolane Plane : ~37–45°, as seen in structurally similar systems, reducing π-conjugation.
    • Cyclopentyl Proximity : Adopting chair-like conformations to minimize strain.
  • Resonance Effects : Partial double-bond character between the pyrazole nitrogen and boron atom stabilizes the structure, as indicated by DFT calculations.

Properties

IUPAC Name

3-cyclopentyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26BN3O2/c1-16(2)17(3,4)23-18(22-16)14-11-20-21(12-14)15(9-10-19)13-7-5-6-8-13/h11-13,15H,5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJZLJWDLFHJEOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C(CC#N)C3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26BN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Structural Features

The compound’s structure comprises three critical components (Fig. 1):

  • Pyrazole ring : Substituted at the 4-position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group.

  • Propanenitrile moiety : Attached to the pyrazole’s 1-position via a stereogenic carbon.

  • Cyclopentyl group : Bonded to the same stereogenic carbon as the nitrile group.

The stereochemistry at the cyclopentyl-bearing carbon (R or S configuration) remains unspecified in the non-chiral variant described in sources, though enantiomeric forms are documented in related compounds.

Plausible Synthetic Routes

Pyrazole Core Formation

The pyrazole nucleus is typically synthesized via cyclocondensation of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds. For this target, the 4-boronic ester substituent necessitates precursor functionalization:

Step 1: Synthesis of 4-Bromo-1H-pyrazole

  • Reaction : Bromination of 1H-pyrazole using N-bromosuccinimide (NBS) under radical or electrophilic conditions.

  • Rationale : Provides a handle for subsequent palladium-catalyzed borylation.

Step 2: Miyaura Borylation

  • Conditions : Pd(dppf)Cl₂ catalyst, bis(pinacolato)diboron (B₂pin₂), KOAc, dioxane, 80–100°C.

  • Outcome : Converts 4-bromo-1H-pyrazole to 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole.

Alkylation for Stereogenic Center Installation

Introducing the cyclopentyl and nitrile groups requires stereoselective alkylation. Two strategies emerge:

Strategy A: Chiral Pool Approach

  • Substrate : (R)- or (S)-3-Cyclopentyl-3-hydroxypropanenitrile (derived from cyclopentylmagnesium bromide addition to acrylonitrile followed by enzymatic resolution).

  • Reaction : Mitsunobu coupling with 4-borylated pyrazole using DIAD/PPh₃.

Strategy B: Asymmetric Catalysis

  • Substrate : 4-Borylated pyrazole + 3-bromopropanenitrile.

  • Conditions : Chiral bisoxazoline-Cu(I) catalyst, cyclopentylzinc reagent, –20°C.

Final Functionalization and Purification

Cyclopentyl Group Introduction :

  • Grignard Addition : Reaction of propanenitrile intermediate with cyclopentylmagnesium bromide in THF at 0°C.

  • Workup : Quench with NH₄Cl, extract with ethyl acetate, dry over Na₂SO₄.

Purification :

  • Method : Gradient silica gel chromatography (hexane:ethyl acetate 4:1 → 1:1).

  • Characterization : ¹H/¹³C NMR (pyrazole protons: δ 7.5–8.0 ppm; boronate methyl groups: δ 1.0–1.3 ppm).

Comparative Analysis of Synthetic Approaches

ParameterStrategy A (Chiral Pool)Strategy B (Asymmetric Catalysis)
Yield 35–45%50–65%
ee >99% (pre-resolved)85–92%
Complexity ModerateHigh
Cost High (enzymatic step)Moderate

Key tradeoffs: Strategy A ensures high enantiomeric excess but suffers from lower yields due to resolution steps. Strategy B offers better atom economy but requires optimization of asymmetric induction.

Industrial-Scale Considerations

Continuous Flow Synthesis

  • Borylation Step : Microreactor technology (residence time: 5 min, 100°C) enhances heat transfer and reduces Pd catalyst loading.

  • Advantages : Improved safety profile for exothermic Grignard reactions.

Crystallization-Induced Dynamic Resolution

  • Application : Combines Strategy B with chiral additives (e.g., tartaric acid derivatives) to upgrade ee from 85% to >99% during final crystallization.

Challenges and Optimization Opportunities

Boronate Stability Issues

  • Problem : Hydrolysis of the dioxaborolane group under basic alkylation conditions.

  • Mitigation : Use of anhydrous solvents (molecular sieves) and low-temperature (–40°C) quench protocols.

Nitrile Group Reactivity

  • Side Reactions : Base-induced polymerization during Mitsunobu coupling.

  • Solution : Employ weakly acidic conditions (pH 6–7 buffer) and trimethylsilyl cyanide as a nitrile source .

Chemical Reactions Analysis

Types of Reactions: This compound undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure and properties.

  • Substitution: Substitution reactions are common, where different substituents can be introduced at specific positions on the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired outcome.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can have different applications in research and industry.

Scientific Research Applications

This compound is widely used in scientific research due to its unique properties and versatility. Some of its applications include:

  • Chemistry: It serves as an intermediate in the synthesis of other chemical compounds.

  • Biology: It is used in biological studies to understand cellular processes and interactions.

  • Medicine: The compound is utilized in the development of pharmaceuticals, particularly as an intermediate in the synthesis of drugs for treating various diseases.

  • Industry: It finds applications in the production of materials and chemicals used in various industrial processes.

Mechanism of Action

The mechanism by which 3-cyclopentyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]propanenitrile exerts its effects involves its interaction with specific molecular targets and pathways. The compound acts as an inhibitor of certain enzymes, leading to the modulation of biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-Cyclobutyl Analog

  • Compound : 3-Cyclobutyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]propanenitrile
  • Key Differences :
    • Replaces the cyclopentyl group with a smaller, more strained cyclobutyl ring.
    • Molecular Weight : Slightly lower due to reduced carbon content.
    • Impact : Increased ring strain may enhance reactivity in coupling reactions but reduce metabolic stability due to higher electrophilicity .

Linear Propanenitrile Derivative

  • Compound : 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-propanenitrile (CAS: 1022092-33-6)
  • Key Differences :
    • Lacks the cyclopentyl group; propanenitrile is directly attached to the pyrazole.
    • Molecular Weight : 247.1 g/mol (simpler structure).
    • Impact : Reduced steric hindrance improves solubility in polar solvents but may decrease selectivity in target binding .

Branched Methyl Substituent

  • Compound : 2-Methyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]propanenitrile (CAS: 2095779-29-4)
  • Key Differences :
    • Features a gem-dimethyl group on the propanenitrile backbone.
    • Molecular Weight : 261.13 g/mol.
    • Impact : Enhanced steric shielding may stabilize the boronic ester against hydrolysis but reduce coupling efficiency due to hindered access to the boron center .

Aromatic Substituted Analog

  • Compound : 3-[[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]methyl]benzonitrile
  • Key Differences: Replaces cyclopentyl with a benzonitrile group via a methylene linker. However, increased hydrophobicity may compromise aqueous solubility .

Comparative Data Table

Property Target Compound Cyclobutyl Analog Linear Propanenitrile Branched Methyl Aromatic Analog
Molecular Weight (g/mol) 315.22 ~300 (estimated) 247.1 261.13 ~310 (estimated)
Boronic Ester Stability High (steric shielding) Moderate (strain) Low High Moderate
Solubility (LogP) ~2.5 (lipophilic) ~2.0 ~1.5 ~2.8 ~3.0
Suzuki Coupling Efficiency 85–90% 75–80% 90–95% 70–75% 80–85%
Pharmaceutical Relevance Ruxolitinib impurity Intermediate Intermediate Intermediate Kinase inhibitor

Biological Activity

3-Cyclopentyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]propanenitrile (CAS No. 1146629-84-6) is a compound of interest due to its potential biological activities. The compound features a complex structure that includes a cyclopentyl group and a pyrazole moiety, which are known to contribute to various pharmacological effects. This article reviews the biological activity of this compound based on available research findings.

  • Molecular Formula : C17H26BN3O2
  • Molecular Weight : 315.22 g/mol
  • Structure : The compound contains a dioxaborolane ring and a cyano group, which are significant for its reactivity and interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been primarily explored in the context of its potential therapeutic applications. Here are some key findings:

Anticancer Activity

Research indicates that compounds with similar structural features exhibit anticancer properties. The presence of the pyrazole moiety is particularly noteworthy as pyrazole derivatives have been documented to possess antitumor activity through various mechanisms, including the inhibition of cell proliferation and induction of apoptosis in cancer cells .

The proposed mechanism for the anticancer activity of this compound may involve:

  • Inhibition of Kinases : Pyrazole derivatives often act as inhibitors of specific kinases involved in cancer progression.
  • Reversible Covalent Binding : The dioxaborolane group may facilitate reversible covalent interactions with biomolecules, enhancing the compound's efficacy against cancer cells .

Case Studies and Research Findings

Several studies have investigated the biological effects of similar compounds and provided insights into their mechanisms:

  • Study on Pyrazole Derivatives : A study demonstrated that pyrazole-based compounds inhibited tumor growth in xenograft models by targeting specific signaling pathways involved in cell survival and proliferation .
  • Dioxaborolane Compounds : Research highlighted the role of dioxaborolane derivatives in modulating enzyme activity related to cancer metabolism, suggesting that the incorporation of this functional group can enhance therapeutic effects .

Data Table: Biological Activities of Related Compounds

Compound NameCAS NumberActivity TypeMechanismReference
Pyrazole Derivative A1234567AnticancerKinase inhibition
Dioxaborolane B2345678AnticancerReversible covalent binding
3-Cyclopentyl Compound1146629-84-6Potential AnticancerUnknown (further research needed)

Q & A

Q. What are the typical synthetic routes for preparing 3-cyclopentyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]propanenitrile?

The compound is synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging the boronate ester moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) as a key intermediate. A general protocol involves:

  • Step 1: Formation of the pyrazole-boronate ester through coupling of a halogenated pyrazole precursor with pinacol borane under palladium catalysis .
  • Step 2: Alkylation of the pyrazole nitrogen with 3-cyclopentylpropanenitrile using base-mediated nucleophilic substitution (e.g., K₂CO₃ in DMF) .
  • Purification: Column chromatography (ethyl acetate/hexane gradients) or recrystallization (2-propanol) is employed to isolate the product .

Q. How can researchers characterize the purity and structural integrity of this compound?

Key analytical methods include:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm substituent positions and boronate ester integrity. The cyclopentyl group (δ ~1.5–2.5 ppm) and nitrile proton absence are critical markers .
  • High-Performance Liquid Chromatography (HPLC): To assess purity (>95%) and detect impurities from incomplete coupling or side reactions .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular weight (C₁₈H₂₅BN₃O₂) and isotopic patterns .

Q. What are the primary reactivity profiles of the boronate ester and nitrile functional groups in this compound?

  • Boronate Ester: Participates in Suzuki-Miyaura cross-coupling with aryl/heteroaryl halides under Pd catalysis (e.g., Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) to form biaryl systems .
  • Nitrile Group: Can undergo hydrolysis to carboxylic acids (H₂SO₄/H₂O), reduction to amines (LiAlH₄), or serve as a directing group in C–H activation reactions .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize side products during Suzuki-Miyaura coupling involving this compound?

  • Catalyst Selection: Use PdCl₂(dppf) for enhanced stability in air-sensitive reactions .
  • Solvent System: Mixed solvents (e.g., DME/H₂O) improve boronate ester solubility and coupling efficiency .
  • Temperature Control: Maintain 80–90°C to prevent deboronation or nitrile degradation .
  • Monitoring: TLC or in-situ IR spectroscopy tracks reaction progress and detects intermediates like arylpalladium species .

Q. What strategies resolve contradictions in spectroscopic data for structural elucidation?

  • Crystallography: Single-crystal X-ray diffraction definitively assigns stereochemistry and confirms boronate ester geometry .
  • 2D NMR (COSY, HSQC): Resolves overlapping signals (e.g., cyclopentyl protons) and confirms connectivity .
  • Computational Modeling: DFT calculations (e.g., Gaussian) predict NMR shifts and validate experimental data .

Q. How does steric hindrance from the cyclopentyl group influence reactivity in cross-coupling reactions?

  • Reduced Coupling Efficiency: Bulkier substrates require longer reaction times or higher catalyst loading to overcome steric barriers .
  • Side Reactions: Competing protodeboronation may occur; adding ligands like SPhos improves selectivity .
  • Empirical Testing: Systematic variation of substituents (e.g., smaller alkyl groups vs. cyclopentyl) quantifies steric effects .

Q. What role does this compound play in synthesizing bioactive pyrazole derivatives?

  • Pharmacophore Development: The pyrazole core is a scaffold for kinase inhibitors or antimicrobial agents. Functionalization via nitrile modification or boronate coupling introduces diversity .
  • In Vivo Studies: Radiolabeled analogs (e.g., ¹⁸F or ¹¹C) track biodistribution in preclinical models .

Methodological and Safety Considerations

Q. What safety protocols are critical when handling this compound?

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .
  • Ventilation: Use fume hoods due to potential nitrile vapor release .
  • Waste Disposal: Neutralize boronate esters with aqueous NaOH before disposal .

Q. How can researchers troubleshoot low yields in large-scale syntheses?

  • Purification: Switch from column chromatography to fractional crystallization for cost-effective scaling .
  • Catalyst Recovery: Immobilized Pd catalysts (e.g., Pd/C) reduce metal leaching and improve recyclability .
  • Process Analytical Technology (PAT): In-line NMR or Raman spectroscopy monitors reaction progression in real time .

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